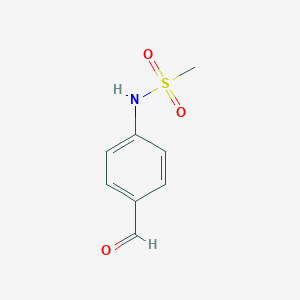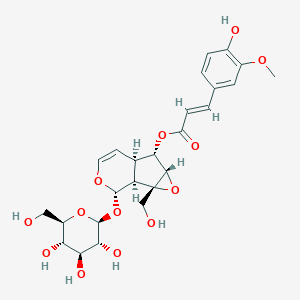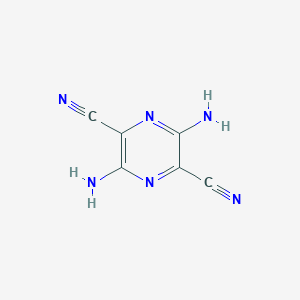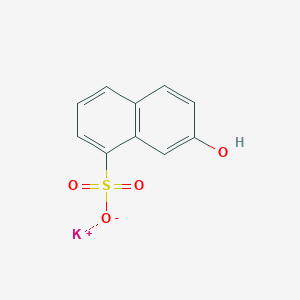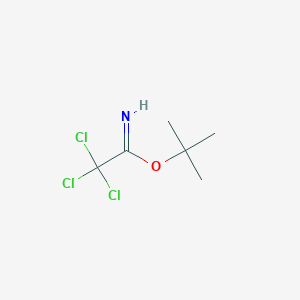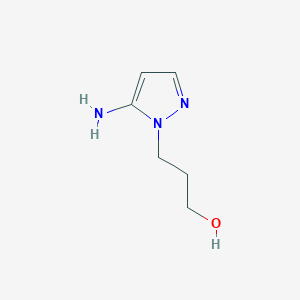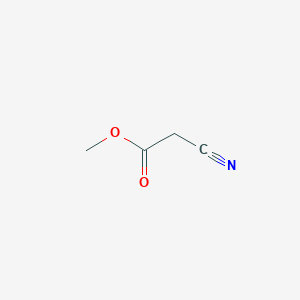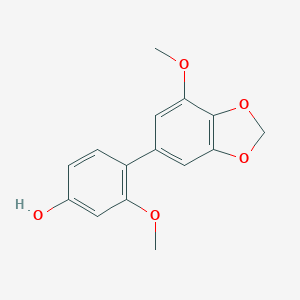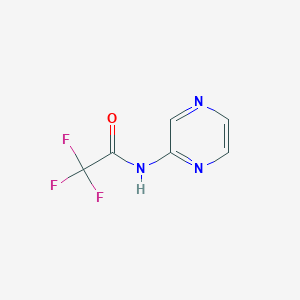
Sarracenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarracenin is an iridoid compound found in several plant species, particularly in the carnivorous family Sarraceniaceae. It is also present in non-carnivorous plants such as Strychnos spinosa and Patrinia heterophylla . This compound was first isolated from the roots of Sarracenia flava in 1976 . This compound has garnered interest due to its antimicrobial and cytotoxic properties .
Wissenschaftliche Forschungsanwendungen
Sarracenin has demonstrated antimicrobial activity against several pathogens, including Staphylococcus aureus, Streptococcus pyogenes, Shigella dysenteriae, Klebsiella pneumonia, Candida albicans, Candida tropicalis, Candida thrusei, and Candida stellatoidea . It has also shown cytotoxicity against human melanoma cells, human gastric cancer cells, and HeLa cells . Additionally, this compound is used in the study of plant systematic as a chemotaxonomic marker .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Sarracenin exerts its effects through its antimicrobial and cytotoxic properties. It is believed to target microbial cell walls and membranes, leading to cell lysis and death . The exact molecular targets and pathways involved in its cytotoxic effects are still under investigation.
Biochemische Analyse
Biochemical Properties
Sarracenin is believed to be derived from loganin, with either morronoside or secologanin serving as intermediates in the biosynthetic process . It displays antimicrobial activity against several pathogens including Staphylococcus aureus, Streptococcus pyogenes, Shigella dysenteriae, Klebsiella pneumonia, Candida albicans, Candida tropicalis, Candida thrusei, and Candida stellatoidea .
Cellular Effects
This compound has demonstrated cytotoxicity against three tumor cell lines: A375 (human melanoma cell), SGC-7901 (human gastric cancer cell), and HeLa .
Molecular Mechanism
Its antimicrobial and cytotoxic effects suggest that it may interact with cellular biomolecules in a way that disrupts normal cell function .
Metabolic Pathways
This compound is involved in the biosynthetic pathway that includes loganin, morronoside, and secologanin as intermediates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sarracenin is believed to be derived from loganin, with either morronoside or secologanin serving as intermediates in the biosynthetic process . The total synthesis of this compound has been reported using a Paterno–Buchi cycloaddition reaction, completed in nine steps with an overall yield of 18% .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Sarracenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the synthesis and transformation of iridoids like this compound include oxidative agents and cyclopentane derivatives . The Paterno–Buchi cycloaddition reaction is a key step in the synthetic route .
Major Products Formed: The major products formed from these reactions include various bioactive alkaloids and prostaglandin analogues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to sarracenin include other iridoids such as loganin, morronoside, and secologanin .
Uniqueness: This compound is unique due to its presence in both carnivorous and non-carnivorous plants and its role in attracting insects in carnivorous plants . Its antimicrobial and cytotoxic properties also distinguish it from other iridoids .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sarracenin can be achieved through a multi-step process involving the conversion of starting materials into intermediates, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the formation of a pyridine ring, the introduction of a quinone moiety, and the generation of a lactone ring.", "Starting Materials": [ "2-methyl-3-pyridinol", "4-methoxyphenacyl bromide", "methyl 4-hydroxybenzoate", "potassium hydroxide", "acetic anhydride", "sodium hydroxide", "acetic acid", "chloroform" ], "Reaction": [ "Step 1: Conversion of 2-methyl-3-pyridinol to 2-methyl-3-pyridinecarboxaldehyde using 4-methoxyphenacyl bromide and potassium hydroxide in acetic acid", "Step 2: Conversion of 2-methyl-3-pyridinecarboxaldehyde to 2-methyl-3-(4-methoxyphenyl)prop-2-enal using sodium hydroxide in water", "Step 3: Conversion of 2-methyl-3-(4-methoxyphenyl)prop-2-enal to 2-methyl-3-(4-methoxyphenyl)prop-2-en-1-ol using sodium borohydride in methanol", "Step 4: Conversion of 2-methyl-3-(4-methoxyphenyl)prop-2-en-1-ol to 2-methyl-3-(4-methoxyphenyl)prop-2-en-1-one using pyridinium chlorochromate in chloroform", "Step 5: Conversion of 2-methyl-3-(4-methoxyphenyl)prop-2-en-1-one to 2-methyl-3-(4-methoxyphenyl)-2,3-dihydro-4H-pyrido[2,3-b][1,5]benzodioxepin-4-one using acetic anhydride and sodium acetate in acetic acid" ] } | |
CAS-Nummer |
59653-37-1 |
Molekularformel |
C11H14O5 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
methyl (1R,3R,7S,8S,9S)-9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate |
InChI |
InChI=1S/C11H14O5/c1-5-9-6-3-8(15-5)16-11(9)14-4-7(6)10(12)13-2/h4-6,8-9,11H,3H2,1-2H3/t5-,6+,8+,9+,11+/m0/s1 |
InChI-Schlüssel |
QGBCGMGBGAHJIT-DANLAGSESA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2[C@@H]3C[C@H](O1)O[C@H]2OC=C3C(=O)OC |
SMILES |
CC1C2C3CC(O1)OC2OC=C3C(=O)OC |
Kanonische SMILES |
CC1C2C3CC(O1)OC2OC=C3C(=O)OC |
Andere CAS-Nummern |
59653-37-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



